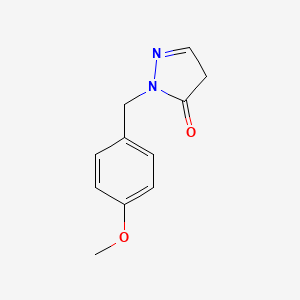

1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

821016-25-5 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-4H-pyrazol-3-one |

InChI |

InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12-13/h2-5,7H,6,8H2,1H3 |

InChI Key |

RDXMBFOQVILFPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)CC=N2 |

Origin of Product |

United States |

Minimizing Off Target Effects and Toxicity:a Crucial Design Principle is to Enhance Selectivity for the Desired Target to Minimize Side Effects. for Cox 2 Inhibitors, Optimization Aimed to Create Compounds That Retain Anti Inflammatory Effects While Having Minimal Cardiovascular Risks.nih.govcytotoxicity Assays Against Normal Cell Lines Are Run in Parallel to Ensure That the Developed Compounds Are Selective for Their Pathological Target.nih.gov

By applying these principles, researchers can systematically refine pyrazole (B372694) derivatives, transforming promising initial hits into optimized lead compounds with a greater potential for becoming effective and safe drugs. researchgate.netresearchgate.net

Applications of 1 4 Methoxybenzyl 1h Pyrazol 5 4h One in Organic Synthesis and Chemical Sciences

Versatile Synthetic Building Block and Precursor Chemistry

The pyrazolone (B3327878) ring is a dynamic chemical entity, acting as a precursor for a multitude of functionalized molecules. Its ability to undergo various chemical transformations makes 1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one a key starting material for the synthesis of diverse molecular frameworks. The reactivity of the C4 position, the exocyclic oxygen, and the ring nitrogen atoms allows for extensive functionalization, leading to the development of novel compounds.

The this compound scaffold is a cornerstone in the synthesis of numerous fused and substituted heterocyclic systems. Its derivatives, particularly aminopyrazoles, are instrumental in constructing bicyclic and polycyclic structures through cyclocondensation and multicomponent reactions. nih.gov

One of the most significant applications is in the synthesis of pyrazolo[3,4-d]pyrimidines . These fused heterocycles are often prepared by reacting 5-aminopyrazole derivatives with various reagents. For example, cyclization of an ortho-amino ester of a pyrazole (B372694) with nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov This class of compounds is a bioisostere of purines and has attracted considerable attention in medicinal chemistry for developing kinase inhibitors. nih.govrsc.org Similarly, reacting N-(4-(benzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide with thiourea (B124793) serves as a pathway to pyrazolo[3,4-d]pyrimidine derivatives. rsc.org

Another important fused system derived from pyrazolone precursors is pyrazolo[3,4-b]quinolines . Three-component reactions involving a 5-aminopyrazole, an aromatic aldehyde, and a cyclic diketone like dimedone are employed to build the quinoline (B57606) ring onto the pyrazole framework. nih.gov These reactions are often catalyzed by organocatalysts such as L-proline. nih.gov

Furthermore, pyrazolone derivatives are used to synthesize pyrano[2,3-c]pyrazoles . These are typically formed through multicomponent reactions involving an aldehyde, malononitrile, a β-ketoester, and a hydrazine (B178648) derivative. researchgate.net The resulting compounds are noted for a range of biological activities. researchgate.net The general reactivity of pyrazolones in such multicomponent reactions is well-established, providing access to highly substituted heterocyclic systems in an efficient manner. acs.org

The following table summarizes representative heterocyclic systems synthesized from pyrazolone-based precursors.

| Heterocyclic System | Precursor Type | Reaction Type | Reference |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazole esters | Cyclization with nitriles | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Substituted pyrazolone | Condensation with thiourea | rsc.org |

| Pyrazolo[3,4-b]quinolines | 5-Aminopyrazole | Three-component reaction | nih.gov |

| Pyrano[2,3-c]pyrazoles | Pyrazolone | Four-component reaction | researchgate.net |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole | Condensation/Cyclization | researchgate.net |

Beyond the synthesis of discrete fused rings, this compound serves as a platform for developing intricate molecular architectures. These complex structures often incorporate multiple heterocyclic motifs, leading to molecules with unique three-dimensional shapes and functionalities.

A pertinent example is the synthesis of a novel hydrazone that contains both a 1,2,3-triazole and a pyrazole moiety. In a specific study, a precursor, 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, was reacted with (2,4,6-trichlorophenyl)hydrazine to yield the complex hydrazone structure. mdpi.com This demonstrates how the pyrazole unit, substituted with the 4-methoxybenzyl group, can be elaborated into a multi-component heterocyclic system. mdpi.com

The construction of even more complex fused systems, such as pyrazolo[4,3-e] bohrium.comajgreenchem.comresearchgate.nettriazolo[1,5-c]pyrimidines , has been achieved starting from pyrazolo[3,4-d]pyrimidine precursors. rsc.org These syntheses highlight the role of the initial pyrazole core as a foundational element upon which successive rings and functional groups are built, leading to molecules of significant structural complexity. rsc.org Such multi-ring systems are of interest for their potential as highly specific biological agents.

Role in Combinatorial Chemistry and Library Synthesis

The pyrazolone scaffold is an important building block in combinatorial chemistry, a field focused on the rapid synthesis of large numbers of diverse but structurally related molecules. The suitability of this compound for this purpose stems from its accessible synthesis and its capacity for diversification through multicomponent reactions (MCRs). nih.gov

An efficient, one-pot, three-component synthesis has been developed to create libraries of 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminals . rsc.org This method, which involves reacting heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane, is noted for its high efficiency, excellent yields, and simple work-up, making it ideal for parallel combinatorial synthesis. rsc.org The resulting libraries of diverse pyrazolone-based compounds are considered promising for drug discovery efforts. rsc.org

MCRs are a cornerstone of combinatorial synthesis because they generate molecular complexity and diversity in a single step. niscpr.res.in The pyrazolone ring is a favored template in such reactions, allowing for the introduction of various substituents and functional groups around a central core, which is essential for exploring structure-activity relationships (SAR). researchgate.net

Ligand Design in Catalysis and Coordination Chemistry (excluding specific metal complex properties)

The structural features of this compound make it an excellent candidate for ligand design in coordination chemistry and catalysis. bohrium.comresearchgate.net Pyrazolone-based ligands are known to coordinate with a wide range of metal ions, acting as versatile chelating agents. pen2print.orgnih.govacs.org

The ability of pyrazolones to exist in different tautomeric forms (keto and enol) provides multiple coordination sites. pen2print.org The nitrogen atoms of the pyrazole ring and the carbonyl/hydroxyl group can all participate in binding to a metal center. researchgate.netpen2print.org This versatility allows pyrazolones to act as neutral monodentate, bidentate, or anionic polydentate ligands, enabling the design of coordination compounds with specific geometries and electronic properties. researchgate.net

These compounds are useful precursors for synthesizing chelator ligands for the preparation of coordination compounds. nih.govacs.org The presence of the –C=N– functional moiety, along with the two lone pairs of electrons on the nitrogen atoms, makes these types of compounds highly significant in coordination chemistry. nih.gov The design of these ligands is a key step toward developing new catalysts, functional materials, and sensors. bohrium.com

Applications Beyond Traditional Organic Synthesis (e.g., dyes, pigments, pesticides, chelating agents as precursors)

The utility of this compound extends beyond its role as an intermediate in traditional organic synthesis. Its derivatives serve as crucial precursors for a variety of functional materials and agrochemicals.

Dyes and Pigments: Pyrazolone derivatives have a long history of use as precursors in the dye industry. pen2print.org The reactive C4 position of the pyrazolone ring readily undergoes coupling reactions with diazonium salts to form intensely colored azo dyes. pen2print.org Dyes have been prepared by the diazotization of aminopyrazole derivatives and subsequent coupling to aromatic compounds like anilines or 2-naphthol. uminho.pt These pyrazolone-based dyes have found applications as textile colorants. uminho.pt The pyrazolone structure is also a component of certain pigments. bohrium.comresearchgate.net

Pesticides: The pyrazole scaffold is a key component in many modern agrochemicals. nih.gov Specifically, pyrazole carboxamides are widely utilized for agricultural crop protection. nih.gov Research has shown that pyrazole derivatives exhibit significant insecticidal and fungicidal activities. researchgate.netnih.gov For instance, novel pyrazole carboxamides have been synthesized and found to be effective against various insect pests, including those with piercing-sucking mouthparts. nih.gov Other studies have demonstrated the larvicidal activity of fused pyrazolo[3,4-b]pyridine derivatives against mosquito larvae, highlighting their potential in managing disease vectors. researchgate.net

Chelating Agents as Precursors: As mentioned in the context of coordination chemistry, pyrazolones are effective chelating agents. pen2print.org This property makes them valuable precursors for creating molecules designed to bind specific metal ions. For example, hydrazones derived from pyrazole-4-carbaldehydes can be used to create sensor materials for detecting heavy metals and various ions. mdpi.com This application relies on the ability of the molecule's chelating framework to interact specifically with the target analyte.

Mechanistic Insights into Biological Interactions of 1 4 Methoxybenzyl 1h Pyrazol 5 4h One Derivatives in Vitro and Preclinical Studies

Exploration of Molecular Targets and Pathways

The biological effects of 1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one derivatives are rooted in their interactions with specific molecular targets and their ability to modulate key cellular pathways.

Enzyme Inhibition Mechanisms (e.g., COX-2, DNA gyrase, telomerase)

Pyrazole (B372694) and pyrazolone (B3327878) scaffolds are known to be effective enzyme inhibitors.

Cyclooxygenase-2 (COX-2) Inhibition : Pyrazole derivatives are recognized for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. tandfonline.com Certain pyrazole derivatives have been developed as selective COX-2 inhibitors. For instance, the derivative 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (AD 532) has demonstrated notable COX-2 inhibitory activity. nih.gov The anti-inflammatory mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX-1 and COX-2 isoenzymes. nih.gov While many pyrazole derivatives show promise, the specific inhibitory mechanism of this compound derivatives against COX-2 often involves blocking the enzyme's active site, thereby preventing the synthesis of prostaglandins, which are mediators of inflammation. nih.gov

DNA Gyrase Inhibition : While information specifically on this compound derivatives is limited, the broader class of pyrazole compounds has been investigated for antibacterial effects, which can involve the inhibition of bacterial DNA gyrase. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. The mechanism of action for many pyrazole derivatives as antimicrobial agents is still an area of active research. nih.gov

Telomerase Inhibition : Telomerase is an enzyme crucial for the immortalization of cancer cells, making it a key target for anticancer therapies. nih.gov Pyrazolone derivatives have emerged as potent telomerase inhibitors. nih.gov For example, 4,4-dichloro-1-(2,4-dichlorophenyl)-3-methyl-5-pyrazolone (TELIN) was identified as a powerful inhibitor of human telomerase, with an IC50 value of approximately 0.3 μM. nih.gov Kinetic studies have shown that such compounds can act as specific catalytic blockers of telomerase. nih.gov Other studies on novel aryl-2H-pyrazole derivatives have also identified compounds with significant telomerase inhibitory activity. semanticscholar.org The mechanism often involves binding to the active site of the telomerase enzyme, leading to the suppression of telomere elongation and subsequent cancer cell apoptosis. nih.govsemanticscholar.org

Modulation of Cellular Receptors and Signaling Pathways

Derivatives of this compound can exert their biological effects by modulating various cellular receptors and signaling pathways. Pyrazole derivatives have been shown to interact with multiple targets, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin. nih.govnih.gov Some pyrazolone derivatives have been found to induce cell cycle arrest in the G0/G1 phase by regulating the levels of p53 and p21/cyclin D1, ultimately leading to apoptosis. nih.gov In the context of antimicrobial activity, certain pyrazole derivatives act as regulators of the global transcriptional factor MgrA in Staphylococcus aureus, which is involved in neutralizing reactive oxygen species and antibiotic resistance. nih.gov

In Vitro Bioactivity Profiling

The diverse biological activities of this compound derivatives have been extensively profiled through various in vitro assays.

Antitumor Activity in Cell Lines and Associated Mechanisms

The anticancer potential of pyrazole and pyrazolone derivatives has been a major focus of research, with many compounds demonstrating significant cytotoxicity against a range of cancer cell lines. nih.govnih.gov The substitution patterns on the pyrazole ring play a crucial role in enhancing anticancer efficacy and tumor selectivity. nih.gov

Mechanisms of antitumor action are varied and include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. researchgate.netekb.eg For example, certain pyrazoline derivatives have shown a significant reduction in the volume and count of Ehrlich ascites carcinoma cells. ekb.eg Some pyrazole derivatives have been found to bind to DNA non-covalently, contributing to their cytotoxic effects. researchgate.net In other cases, treatment with 1,3-diarylpyrazol-5-one derivatives led to cell cycle arrest in the G0/G1 phase in NCI-H522 non-small cell lung cancer cells. nih.gov

| Compound Type | Cell Line | Activity/Mechanism | Reference |

|---|---|---|---|

| Pyrazole-fused ring systems | 60-cell line panel (NCI) | Broad-spectrum antitumor activity | researchgate.net |

| Pyrazole ring-containing isolongifolanone (B1589518) derivatives | MCF-7 (Breast), A549 (Lung), Hela (Cervical) | Potent antiproliferation, IC50 of 5.21 µM against MCF-7 for the most active compound. | nih.gov |

| 1,3-Diarylpyrazol-5-one derivatives | NCI-H522 (Non-small cell lung) | Cell cycle arrest at G0/G1 phase. | nih.gov |

| Pyrazoline derivatives | Ehrlich Ascites Carcinoma (EAC) | Reduced tumor cell volume and count, increased lifespan. | ekb.eg |

| Pyrimidinyl Pyrazole Derivatives | Leukemia cells | In vitro antileukemic activity. | tandfonline.com |

Antimicrobial Activity against Pathogenic Strains (Bacterial and Fungal) and Mechanisms

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. A study on novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide (B126) derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov The mechanism of action for some pyrazole-derived hydrazones has been attributed to the disruption of the bacterial cell wall. nih.gov

The antimicrobial spectrum often includes multidrug-resistant pathogens, making these compounds particularly valuable. nih.gov For instance, certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles have shown activity against Acinetobacter baumannii MDR and Klebsiella pneumoniae KPC pathogens. nih.gov

| Compound Type | Pathogenic Strain | Activity | Reference |

|---|---|---|---|

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Potent antibacterial activity. | nih.gov |

| Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae (Gram-negative) | Potent antibacterial activity. | ||

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus | Potent antifungal activity. | nih.gov |

| Alternaria alternata, Penicillium chrysogenum | |||

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains and A. baumannii | Potent growth inhibitors (MIC values 0.78–1.56 μg/ml). | nih.gov |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | A. baumannii MDR | Inhibited biofilm formation by 86.6% to 95.8%. | nih.gov |

Antioxidant Activity and Radical Scavenging Mechanisms

Many pyrazolone derivatives are recognized for their potent antioxidant and radical scavenging properties. rsc.orgrsc.org The well-known drug edaravone, which features a pyrazolone core, acts as a powerful free radical scavenger. rsc.org The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging assays. rsc.orgbenthamdirect.comnih.gov

The mechanisms behind their antioxidant action are primarily attributed to Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SPLET). rsc.orgrsc.org In polar solvents, the SPLET mechanism is often favored, while in nonpolar environments, the HAT mechanism can be predominant. rsc.orgrsc.org The presence of certain functional groups, such as a catechol moiety, has been shown to significantly enhance the radical scavenging activity. rsc.org

| Compound/Derivative Type | Assay | Key Finding | Reference |

|---|---|---|---|

| Functionalised pyrazolone derivatives (with catechol moiety) | DPPH | Excellent antiradical potency with IC50 values in the range of 2.6–7.8 μM. | rsc.orgrsc.org |

| Pyrazole derivative of protocatechuic acid | DPPH | Identified as a powerful radical scavenger. | benthamdirect.com |

| Phenyl-pyrazolone derivatives | DPPH/EPR | Display antioxidant properties, with some being robust antioxidants. | mdpi.com |

| 5-Aminopyrazole derivatives | DPPH | Some derivatives showed interesting in vitro radical scavenging properties. | nih.gov |

In Vitro Modulation of Cell Migration

The ability of cells to migrate is a fundamental process involved in physiological events like wound repair and pathological conditions such as tumor metastasis. nih.gov The investigation of compounds that can modulate cell migration is therefore of significant interest in therapeutic development. While direct studies on the effect of this compound on cell migration are not extensively documented in the available literature, research on related pyrazole derivatives indicates that this chemical scaffold possesses the potential to influence cell migratory processes.

The in vitro wound healing assay is a standard method used to study cell migration. cellbiolabs.com This technique involves creating a "scratch" or gap in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap over time. cellbiolabs.com Inhibition of this "healing" process suggests that a test compound has anti-migratory properties. nih.gov

Studies on various pyrazole derivatives have demonstrated their potential as anti-migratory agents. For instance, certain pyrazole derivatives have shown pro-healing effects in wound models, indicating an influence on cell migration and proliferation necessary for tissue repair. researchgate.net Conversely, in the context of cancer, where inhibiting cell migration is the goal, novel pyrazole-oxindole conjugates have been investigated as anti-mitotic drugs that target microtubules, crucial components in cell movement. nih.gov Furthermore, a pyrazole derivative, 5b, was identified as a tubulin polymerization inhibitor, a mechanism known to impede cell division and migration, showing potent activity against several cancer cell lines. nih.gov These findings suggest that the pyrazole core is a viable starting point for developing modulators of cell migration, although specific research into this compound derivatives is required to confirm its particular effects.

Other Reported In Vitro Pharmacological Activities (e.g., antidiabetic, antiviral, lipid-lowering, protein inhibitory)

Derivatives of the pyrazole scaffold are a versatile class of compounds that have been reported to exhibit a wide array of pharmacological activities in in vitro and preclinical studies. researchgate.netacademicstrive.com These activities include antidiabetic, antiviral, and various protein inhibitory functions.

Antidiabetic Activity A significant area of research for pyrazole derivatives is in the management of diabetes. researchgate.net The mechanism often involves the inhibition of key digestive enzymes such as α-amylase and α-glucosidase, which are responsible for breaking down carbohydrates into absorbable monosaccharides. ekb.eg By inhibiting these enzymes, pyrazole derivatives can delay glucose absorption and reduce postprandial hyperglycemia. ekb.eg Several studies have highlighted pyrazole derivatives with promising antidiabetic potential. ijpsonline.comresearchgate.net For example, N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative 12b showed inhibitory effects on both α-amylase and α-glucosidase. semanticscholar.org Similarly, other pyrazole-based products have been estimated to have anti-diabetic activity by inhibiting these enzymes. ekb.eg

Antiviral Activity The pyrazole nucleus is a core component in many compounds with demonstrated antiviral properties against a range of viruses. nih.gov Research has shown that pyrazole derivatives can be effective against viruses significant to both human and animal health, such as influenza virus, Hepatitis C, and Herpes simplex virus. nih.gov Notably, derivatives have been synthesized and evaluated for their efficacy against Newcastle disease virus (NDV), a contagious virus affecting poultry. nih.gov In one study, a hydrazone derivative of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole achieved 100% protection against NDV. nih.gov The mechanism of action for some antiviral pyrazoles involves targeting viral proteins or host-cell factors essential for viral replication. frontiersin.org

Lipid-Lowering Activity While pyrazole derivatives have a broad spectrum of reported biological activities, specific studies focusing on the lipid-lowering potential of this compound and its close derivatives are not prominently featured in the reviewed scientific literature.

Protein Inhibitory Activity The therapeutic effects of many pyrazole derivatives can be attributed to their ability to inhibit specific proteins. This inhibitory action is central to their function as anti-inflammatory, anticancer, and neuroprotective agents. nih.govresearchgate.net For example, the well-known anti-inflammatory drug celecoxib (B62257) is a pyrazole derivative that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. researchgate.net Other pyrazole derivatives have been developed as potent inhibitors for a variety of protein targets, as detailed in the table below.

Table 1: Summary of Other Reported In Vitro Pharmacological Activities of Pyrazole Derivatives

| Pharmacological Activity | Specific Target/Assay | Derivative Class / Compound Example | Key Findings | Source(s) |

| Antidiabetic | α-Amylase & α-Glucosidase Inhibition | Pyrazolo[1,5-a]pyrimidines | Exhibited inhibitory activity against key digestive enzymes involved in carbohydrate metabolism. | ekb.egsemanticscholar.org |

| α-Amylase & α-Glucosidase Inhibition | 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole | Compounds showed prominent antidiabetic activity in streptozotocin-induced models. | ijpsonline.comresearchgate.net | |

| Antiviral | Newcastle Disease Virus (NDV) | 4-substituted 5-chloro-4-formyl-3-methyl-1-phenylpyrazole | Hydrazone and thiazolidinedione derivatives provided 95-100% protection against NDV. | nih.gov |

| Yellow Fever Virus (YFV), BVDV | N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Derivatives interfered with viral replication in the micromolar range. | frontiersin.org | |

| Protein Inhibition | Cyclooxygenase-2 (COX-2) | 5-[5-(4-Methoxyphenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]-2-sulfamoylbenzyl propionate | A novel 1,5-diraylpyrazole class of COX-2 inhibitor. | researchgate.net |

| Tubulin Polymerization | 1H-benzofuro[3,2-c]pyrazole derivative (5b) | Identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. | nih.gov | |

| Phosphodiesterase 10A (PDE10A) | 5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063) | Potent and selective inhibitor with an IC50 of 0.30 nM. | nih.gov | |

| Epidermal Growth Factor Receptor (EGFR) | Pyrazolinyl-Indole Derivatives | Docking studies identified compounds as potential EGFR inhibitors for anticancer activity. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net For pyrazole derivatives, extensive SAR studies have been conducted to identify the key structural features responsible for their diverse pharmacological effects and to guide the development of more potent and selective therapeutic agents. researchgate.netnih.gov These studies typically involve synthesizing a series of analogues where specific parts of the molecule are systematically modified. nih.gov

The general pyrazole scaffold offers multiple positions for substitution (typically at N-1, C-3, C-4, and C-5), allowing for fine-tuning of its biological and pharmacokinetic properties. researchgate.net Initial optimization efforts often divide the lead molecule into several regions, and modifications are made to explore the chemical space around the core structure. nih.gov For instance, in the development of pyrazole-based inhibitors, researchers might vary the substituents on the phenyl rings or on the pyrazole core itself to enhance interactions with the target protein's binding site. tcgls.com

Impact of Substituents on Biological Potency and Selectivity

The type and position of substituents on the pyrazole ring and its appendages have a profound impact on the biological potency and selectivity of the derivatives. frontiersin.org

For antiviral activity, studies on N-((1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives showed that substituents on the phenylsulfonyl group were critical. The introduction of a p-methoxy substituent on the phenylsulfonyl ring completely abolished anti-RSV activity and reduced potency against Yellow Fever Virus (YFV). frontiersin.org In another study on antiviral triazole derivatives, the presence of a methyl or methoxyl group on the 4-aryltriazole substituent was found to be beneficial for activity. mdpi.com

In the context of anti-inflammatory activity via COX-2 inhibition, the nature of the groups at the C-3 and C-5 positions of the pyrazole ring is critical for potency and selectivity. For antimicrobial agents based on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, specific substitutions on the benzamide moiety, such as 4-nitro (compound 9d), 3,4-dichloro (compound 9g), and 3,5-dinitro (compound 9h), resulted in potent activity. nih.gov

The optimization of pyrazole-imidazoline compounds revealed that the addition of amino and methyl substituents was intended to modulate the molecule's polarity and its interaction with hydrophobic domains at the protein binding site. nih.gov This highlights that even small alkyl groups can significantly influence biological activity.

Table 2: Examples of Substituent Effects on the Biological Activity of Pyrazole Derivatives

| Derivative Class | Position of Substitution | Substituent | Impact on Activity/Selectivity | Source(s) |

| N-((1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Phenylsulfonyl group (para-position) | Methoxy (-OCH₃) | Abolished anti-RSV activity; reduced anti-YFV activity. | frontiersin.org |

| Pyrazolo[1,5-a]quinazolines | General Scaffold | Pyrazolo[1,5-a]quinazoline core | The tricyclic scaffold was found to be essential for anti-inflammatory activity compared to bicyclic or simple pyrazole derivatives. | nih.gov |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Benzamide moiety (para-position) | Nitro (-NO₂) | Potent antimicrobial activity. | nih.gov |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Benzamide moiety (3,4-positions) | Dichloro (-Cl) | Potent antimicrobial activity. | nih.gov |

| Pyrazole-imidazoline derivatives | Pyrazole or Imidazoline ring | Methyl (-CH₃) | Added to improve interaction with hydrophobic domains of the target protein. | nih.gov |

Design Principles for Lead Compound Optimization

The process of optimizing a "hit" compound from a screening campaign into a "lead" compound with drug-like properties involves a rational design strategy. For pyrazole derivatives, this process is guided by several key principles. researchgate.netunicamp.br

Future Research Directions and Perspectives for 1 4 Methoxybenzyl 1h Pyrazol 5 4h One

Development of Novel and Sustainable Synthetic Methodologies

The production of 1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one is a critical aspect that influences its accessibility for research and potential commercial use. While traditional methods exist, the future lies in developing greener and more efficient synthetic pathways. researchgate.net Key areas for future research include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water, is a significant area of focus. thieme-connect.comthieme-connect.com Research into aqueous-based synthesis of pyrazoles is gaining traction, aiming to reduce the reliance on volatile organic solvents. thieme-connect.comthieme-connect.com

Catalyst Innovation: The development and application of novel catalysts, including heterogeneous catalysts like CeO2/SiO2 and nanocomposites, can lead to higher yields and easier product purification. thieme-connect.comresearchgate.net

Energy-Efficient Techniques: Exploring microwave-assisted and ultrasound-promoted syntheses can significantly reduce reaction times and energy consumption, contributing to more sustainable processes. scielo.org.coresearchgate.net

These advancements will not only make the synthesis of this compound more economical but also align with the growing demand for sustainable chemical manufacturing. scielo.org.co

Advanced Spectroscopic and Structural Investigations of Dynamic Processes

A thorough understanding of the structural dynamics of this compound is crucial for predicting its behavior and designing new derivatives. Future research will likely employ sophisticated analytical techniques to probe its intricate structural features:

Tautomerism Studies: Pyrazolones are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms. nih.gov Advanced spectroscopic methods, such as multi-dimensional NMR and X-ray crystallography, can provide detailed insights into the tautomeric equilibrium of this compound in different states and environments. nih.govtandfonline.com

Conformational Analysis: Understanding the molecule's preferred three-dimensional shape and how it changes is vital for its interaction with biological targets. Spectroscopic techniques can be used to study these conformational dynamics in detail. southampton.ac.uk

Intermolecular Interactions: Hirshfeld surface analysis and other computational methods can be used to investigate the non-covalent interactions that govern the packing of molecules in the solid state, which is important for understanding its physical properties. tandfonline.com

These advanced investigations will provide a more complete picture of the molecule's structure and reactivity, paving the way for more rational drug design and materials science applications. southampton.ac.uk

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and materials science. nih.govijhespub.org For this compound, these technologies offer exciting prospects:

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the properties of new, untested derivatives of this compound. researchgate.net This can significantly speed up the identification of promising lead compounds.

De Novo Design: Generative AI models can design entirely new molecules based on the pyrazolone (B3327878) scaffold with desired properties, moving beyond simple modifications of the existing structure. nih.govspringernature.com

Virtual Screening: High-throughput virtual screening, powered by machine learning, can rapidly evaluate vast libraries of virtual compounds for their potential to interact with specific biological targets. youtube.com

The integration of AI and ML will enable a more targeted and efficient exploration of the chemical space around this compound, accelerating the discovery of new and improved applications. nih.gov

Deeper Mechanistic Understanding of Molecular and Biological Interactions

To fully exploit the therapeutic potential of this compound, a detailed understanding of its interactions at the molecular and biological levels is essential. researchgate.net Future research in this area will focus on:

Target Identification and Validation: Identifying the specific proteins or other biomolecules that this compound interacts with is a primary goal. This will provide crucial information about its mechanism of action. researchgate.net

Binding Site Characterization: Once a target is identified, techniques like molecular docking and X-ray co-crystallography can be used to determine the precise binding site and the nature of the interactions. nih.govnih.gov This knowledge is invaluable for designing more potent and selective derivatives.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effects on its biological activity will continue to be a key strategy for optimizing its therapeutic properties. nih.govnih.gov

A deeper mechanistic understanding will not only guide the development of new drugs but also contribute to a more fundamental knowledge of the biological processes involved. rsc.org

Exploration of New Application Avenues in Chemical Science and Technology

The versatility of the pyrazolone scaffold suggests that this compound could find applications beyond its currently explored roles. researchgate.netrsc.orgrsc.org Future research should aim to uncover these new possibilities:

Materials Science: The unique electronic and photophysical properties of pyrazolone derivatives make them interesting candidates for the development of new functional materials, such as fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.comgrowingscience.com

Coordination Chemistry: The nitrogen atoms in the pyrazole (B372694) ring can act as ligands, coordinating with metal ions to form new complexes. nih.gov These complexes could have applications in catalysis or as novel therapeutic agents.

Agrochemicals: The biological activity of pyrazolone derivatives suggests they could be explored for use in agriculture as pesticides or herbicides. nih.gov

By thinking outside the box and exploring unconventional applications, researchers can unlock the full potential of this compound and contribute to advancements across various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the conventional and non-conventional synthetic routes for preparing 1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one derivatives?

- Methodology :

- Conventional synthesis involves refluxing precursors like substituted hydrazines and β-keto esters at elevated temperatures (130–135°C) for 3 hours. For example, 3-trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one was synthesized with 90% yield via this route .

- Non-conventional methods (ultrasonication, microwave irradiation) improve efficiency. Microwave-assisted Knoevenagel condensation of pyrazolones with aldehydes achieves yields of 82–92% vs. 68–79% via conventional methods .

- Key Tools : Electrothermal melting point apparatus, IR, NMR (1H, 13C, 19F), and chromatography for purity validation .

Q. How are spectroscopic techniques employed to characterize pyrazolone derivatives?

- 1H-NMR : Identifies enolic protons (δ ~13.0 ppm) and aromatic/olefinic protons. Challenges arise in resolving regioisomerism due to overlapping signals from fluorine substituents .

- 19F-NMR : Critical for detecting trifluoromethyl and difluorophenyl groups (e.g., δ −60 to −70 ppm for CF3) .

- IR : Confirms carbonyl stretches (C=O at ~1620 cm⁻¹) and enolic O–H bonds (~3325 cm⁻¹) .

Q. What are common reactions involving the pyrazolone core in heterocyclic chemistry?

- Knoevenagel Condensation : Reacts with aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde) to form α,β-unsaturated ketones .

- Azo Coupling : Forms disperse dyes via diazotization with anilines, useful in textile applications .

- Multi-Component Reactions : Solvent-free synthesis of heterocyclic ketene aminals using triethoxymethane and HKAs .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and properties of pyrazolone derivatives?

- In Silico Modeling : Density Functional Theory (DFT) predicts electronic properties and regioselectivity in reactions. For example, computational analysis of bisazo-pyrazolone dyes correlates structure with dyeing behavior on polyester .

- Molecular Docking : Evaluates binding affinity to biological targets (e.g., σ receptors or tubulin) for antitumor/antimicrobial applications .

Q. What challenges arise in resolving crystallographic structures of pyrazolone derivatives?

- Crystallographic Tools : SHELX programs (SHELXL, SHELXD) refine structures from X-ray diffraction data. For instance, monoclinic P21/n space group was used for a Schiff base derivative (Z = 4, β = 97.5°) .

- Challenges : Twinning or high thermal motion in flexible substituents (e.g., methoxybenzyl groups) require advanced refinement protocols .

Q. How do fluorinated substituents influence the reactivity and bioactivity of pyrazolone derivatives?

- Reactivity : Fluorine atoms enhance electrophilicity at the pyrazolone core, facilitating nucleophilic additions. However, they complicate NMR interpretation due to coupling patterns .

- Bioactivity : Trifluoromethyl groups improve metabolic stability and binding to enzymes (e.g., carbonic anhydrase inhibitors) .

Q. What strategies address contradictions in regioisomerism and reaction yields?

- Analytical Triangulation : Combine HPLC, 2D NMR (COSY, NOESY), and X-ray crystallography to distinguish regioisomers .

- Green Chemistry : Replace toxic solvents with solvent-free or ultrasound-assisted methods to enhance yield and reproducibility .

Key Recommendations for Researchers

- Prioritize non-conventional synthesis (microwave/ultrasound) for scalability and sustainability.

- Use multi-technique validation (X-ray + NMR) to resolve structural ambiguities.

- Explore fluorinated analogs for enhanced bioactivity and material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.